4-n-Pentanoyl-4-n'-butanoyloxyazobenzene

Description

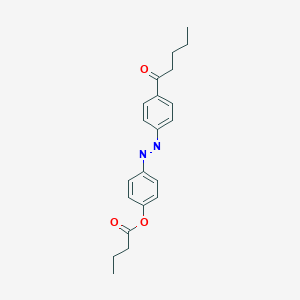

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is a substituted azobenzene derivative featuring a pentanoyl (C5 acyl) group at the 4-position and a butanoyloxy (C4 acyloxy) group at the 4'-position of the azobenzene core. Azobenzene derivatives are widely studied for their photoresponsive behavior, liquid crystalline properties, and applications in materials science .

Properties

CAS No. |

120122-98-7 |

|---|---|

Molecular Formula |

C21H24N2O3 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

[4-[(4-pentanoylphenyl)diazenyl]phenyl] butanoate |

InChI |

InChI=1S/C21H24N2O3/c1-3-5-7-20(24)16-8-10-17(11-9-16)22-23-18-12-14-19(15-13-18)26-21(25)6-4-2/h8-15H,3-7H2,1-2H3 |

InChI Key |

IGGPWVPSOWNDOT-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |

Synonyms |

[4-(4-pentanoylphenyl)diazenylphenyl] butanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Molecular Volume (McVol): 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene exhibits a McVol of 269.810 ml/mol, indicating moderate molecular volume compared to other azobenzene derivatives. Longer acyloxy chains (e.g., heptanoyl or nonanoyl) likely increase McVol, though direct data are unavailable .

Water Solubility (log10WS) :

- Increasing the acyloxy chain length correlates with reduced water solubility. For example:

- 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene: log10WS = -6.16 (moderate solubility).

- 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene: log10WS = -7.83 (lower solubility). This trend aligns with the hydrophobic effect, where longer alkyl chains reduce polarity and aqueous compatibility .

Structural Impact on Properties: The substitution pattern (e.g., pentanoyl vs. propionyl) and acyloxy chain length directly influence thermal stability, mesophase behavior, and photoisomerization efficiency. For instance, longer chains enhance liquid crystalline stability but may hinder photoresponsive switching due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.